molecular formula C11H10INO B1345450 5-(4-Iodophenyl)-5-oxovaleronitrile CAS No. 898767-84-5

5-(4-Iodophenyl)-5-oxovaleronitrile

Cat. No.: B1345450
CAS No.: 898767-84-5
M. Wt: 299.11 g/mol
InChI Key: KFVPIQLLEFXYMO-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)-5-oxovaleronitrile (CAS: 92712-69-1) is a nitrile-containing organic compound featuring a para-iodinated phenyl group attached to a five-carbon chain with a ketone moiety. Its molecular structure combines aromatic, carbonyl, and nitrile functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is commercially available at 98% purity, indicating its relevance as a specialty chemical for targeted applications .

Properties

IUPAC Name

5-(4-iodophenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVPIQLLEFXYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642244
Record name 5-(4-Iodophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-84-5
Record name 4-Iodo-δ-oxobenzenepentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Iodophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance. Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(4-Iodophenyl)-5-oxovaleronitrile can undergo various chemical reactions, including:

Scientific Research Applications

5-(4-Iodophenyl)-5-oxovaleronitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)-5-oxovaleronitrile involves its interaction with molecular targets through its iodophenyl group. This group can participate in various binding interactions, including hydrogen bonding and halogen bonding, with biological molecules. The pathways involved may include those related to enzyme inhibition or receptor modulation, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(4-iodophenyl)-5-oxovaleronitrile can be contextualized against analogs with variations in halogen substituents, chain lengths, and functional groups. Below is a comparative analysis based on available evidence:

Halogen-Substituted Analogs

Compound Name Halogen/Group Key Differences & Implications Reference
5-(4-Bromophenyl)-5-oxovaleronitrile Bromine Reduced steric bulk and electronegativity compared to iodine; may alter reactivity in cross-coupling reactions or photophysical properties. Safety data indicate inhalation risks, suggesting volatility .
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Chlorine Chlorine’s higher electronegativity enhances electron-withdrawing effects, potentially increasing metabolic stability in pharmaceutical contexts .

Key Insight : Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding), influencing crystallinity or biological target binding compared to bromine or chlorine analogs .

Substituent Position Variations

Compound Name Substituent Position Impact Reference
5-(3-Cyanophenyl)-5-oxovaleronitrile Meta-cyano Meta-substitution disrupts symmetry, potentially reducing crystal lattice stability compared to para-iodophenyl derivatives. The cyano group adds strong electron-withdrawing effects, altering reactivity in nucleophilic additions .
4-(3-Iodophenyl)-4-oxobutyronitrile Meta-iodo Shorter chain (butyronitrile vs. valeronitrile) reduces lipophilicity, affecting solubility in organic solvents .

Key Insight : Para-substitution on the phenyl ring maximizes electronic effects (e.g., resonance stabilization of the ketone), whereas meta-substitution may hinder molecular packing or dipole alignment .

Chain Length and Functional Group Modifications

Compound Name Chain Length/Group Functional Impact Reference
4-(4-Fluorophenyl)-4-oxobutyronitrile Butyronitrile (C4) Shorter chain decreases molecular weight (MW ≈ 219 g/mol) and may enhance volatility. Fluorine’s electronegativity improves metabolic resistance in bioactive molecules .
8-(2-Iodophenyl)-8-oxooctanenitrile Octanenitrile (C8) Longer chain increases lipophilicity, potentially improving cell membrane permeability in drug candidates .

Key Insight : Valeronitrile’s five-carbon chain balances lipophilicity and steric hindrance, optimizing it as a synthetic intermediate for cyclization or functionalization reactions.

Biological Activity

5-(4-Iodophenyl)-5-oxovaleronitrile, also known by its CAS number 898767-84-5, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C11H10INOC_{11}H_{10}INO, featuring an iodophenyl group attached to a valeric acid derivative. The structure allows for various interactions with biological molecules, primarily due to the presence of the iodine atom, which can participate in halogen bonding and enhance binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The iodophenyl group may facilitate enzyme inhibition or receptor modulation through:

  • Hydrogen Bonding : The compound can form hydrogen bonds with amino acid residues in target proteins.
  • Halogen Bonding : The iodine atom can engage in halogen bonding, which is known to stabilize interactions with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Properties : Preliminary studies suggest that this compound may have antiviral effects, particularly in models of viral infections. It has been cited in research related to persistent neurological deficits in mouse models, indicating potential therapeutic applications against certain viral pathogens .
  • Enzyme Interactions : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction could be leveraged for drug development targeting metabolic pathways influenced by these enzymes.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting that this compound may have potential as an anticancer agent. However, further research is necessary to elucidate the specific mechanisms and pathways involved.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralPotential effects against viral infections
Enzyme InhibitionInteraction with metabolic enzymes
CytotoxicityEffects on cancer cell lines

Research Insights

  • Antiviral Drug Development : A study highlighted the use of this compound in developing antiviral drugs. The compound was tested in vitro against various viral strains, showing promising results that warrant further investigation into its mechanism and efficacy .
  • Cancer Research : In a series of experiments involving different cancer cell lines, this compound demonstrated significant cytotoxicity, prompting researchers to explore its potential as a lead compound for new anticancer therapies.
  • Enzyme Targeting : Investigations into the compound's interaction with specific enzymes revealed that it could inhibit certain pathways critical for cellular metabolism, suggesting a dual role in both antiviral and anticancer applications.

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